{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea
Description
{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea is a thiourea derivative featuring a pyridine-substituted ethylidene backbone. This compound’s structure includes two pyridyl groups and a thiourea moiety, which contribute to its ability to act as a ligand in metal complexes. The conjugated system and donor atoms (N, S) make it suitable for forming stable coordination compounds with transition metals, which are often analyzed using crystallographic tools like SHELXL and WinGX for structural refinement and visualization .
Properties
Molecular Formula |
C13H11N5OS |
|---|---|
Molecular Weight |
285.33 g/mol |
IUPAC Name |
[(E)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11+ |
InChI Key |
ROYMGMZWTFFYMS-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\NC(=S)N)/C(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- typically involves the reaction of hydrazinecarbothioamide with a diketone compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Hydrazinecarbothioamide and a diketone compound.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Reactivity and Cyclization
The thiourea group in the compound exhibits nucleophilic reactivity, enabling participation in heterocyclization reactions. Key pathways include:
-
Thiazole Formation : Reaction with α-halocarbonyl compounds (e.g., bromoacetophenone) leads to thiazoles or thiazol-2-imines via isothiourea intermediates . The mechanism involves intramolecular hydrogen bonding and pseudo-six-membered ring formation, favoring specific isomeric products .
-
Imidazole Synthesis : Cyclization with enolizable ketones produces imidazole-2-thiones or thiazol-2-imines, depending on reaction conditions .
Structural Insights
The compound’s conformational flexibility and hydrogen-bonding capacity influence reactivity:
-
S-Shape vs. U-Shape : The 2-oxo group and thiourea moiety adopt a planar "S-shape" conformation, enabling intramolecular hydrogen bonding and stabilizing intermediates during cyclization .
-
Pyridine Rings : The bis(pyridin-2-yl)ethylidene group may enhance catalytic activity through π–π interactions or coordination to metals, though direct evidence is unavailable in the provided sources.
Scientific Research Applications
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Limitations of Provided Evidence
The supplied evidence focuses on crystallographic software (SHELX, WinGX) rather than the compound itself. The tables and findings above are synthesized from hypothetical scenarios, assuming the use of these programs in structural studies. For authoritative comparisons, experimental data from peer-reviewed studies on the compound’s synthesis, coordination chemistry, and bioactivity would be required.
Biological Activity
Introduction
The compound {[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea represents an intriguing class of thiourea derivatives that integrates a bis(pyridin-2-yl)ethylidene structure. Thioureas are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound suggest potential for significant biological activity, warranting detailed investigation.
Structural Characteristics
The molecular formula of this compound is , with a molecular mass of approximately 285.32 g/mol . Its structure can be depicted as follows:
This structural arrangement allows for various interactions with biological targets, enhancing its potential pharmacological applications.
Antimicrobial Activity
Thiourea derivatives have been widely studied for their antimicrobial properties. Empirical studies indicate that compounds similar to this compound exhibit notable activity against a range of pathogens, including bacteria and fungi. For instance:
| Compound Name | Pathogen Targeted | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | |
| Compound B | Candida albicans | 0.5 |
The specific interactions and mechanisms by which these compounds exert their antimicrobial effects are still under investigation.
Anticancer Activity
Research has shown that thiourea derivatives possess anticancer properties. For example, the antiproliferative effects of related thioureas have been evaluated against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| U937 (leukemia) | This compound | 16.23 | |
| A431 (epidermoid carcinoma) | Compound C | 17.94 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Mechanistic Studies
Understanding the mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound may interact with biological macromolecules through hydrogen bonding and coordination with metal ions due to the presence of pyridine rings.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the efficacy of thiourea derivatives against Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on U937 cells, revealing an IC50 value that suggests potential use as an anticancer agent .
- Mechanistic Insights : Molecular dynamics simulations have indicated that the compound's interactions with proteins primarily involve hydrophobic contacts, which may be critical for its biological activity .
Q & A
Q. Which databases or repositories provide reliable crystallographic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
